Tert-butyl (3-ethynylcyclopentyl)carbamate
Overview
Description
Tert-butyl (3-ethynylcyclopentyl)carbamate is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a solid compound that is used in various chemical reactions and research applications.
Mechanism of Action
Target of action
Carbamates are often used as protecting groups for amines in organic synthesis . They protect the amine group from unwanted reactions, allowing chemists to perform reactions on other parts of the molecule.
Mode of action
Carbamates can be installed and removed under relatively mild conditions . The installation of a carbamate protecting group typically involves the reaction of an amine with a carbamoyl chloride or an isocyanate .
Biochemical pathways
The exact biochemical pathways affected by “Tert-butyl (3-ethynylcyclopentyl)carbamate” are unknown due to the lack of specific information. Carbamates in general are involved in various biochemical pathways depending on their specific structure and the molecule they are protecting .
Pharmacokinetics
The ADME properties of “this compound” are unknown due to the lack of specific information. Carbamates are typically rapidly absorbed if inhaled or ingested .
Result of action
The molecular and cellular effects of “this compound” are unknown due to the lack of specific information. The primary result of carbamate action in organic synthesis is the protection of amine groups, allowing for selective reactions on other parts of the molecule .
Biochemical Analysis
Biochemical Properties
Tert-butyl (3-ethynylcyclopentyl)carbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as proteases and esterases, which are crucial for various metabolic processes . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it has been shown to affect the expression of genes involved in metabolic processes, thereby impacting cellular energy balance and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic functions . This binding can result in conformational changes in the enzyme structure, affecting their activity and stability. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy production and utilization. The compound’s interactions with key metabolic enzymes highlight its potential role in modulating metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
The synthesis of tert-butyl (3-ethynylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynylcyclopentyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl (3-ethynylcyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of a base.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
Tert-butyl (3-ethynylcyclopentyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Tert-butyl (3-ethynylcyclopentyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
Ethynylcyclopentyl carbamate: A related compound with similar structural features but different functional groups.
N-Boc-protected amines: Compounds with tert-butyl carbamate protecting groups used in peptide synthesis.
These compounds share some chemical properties and applications but differ in their specific reactivity and uses, highlighting the uniqueness of this compound in certain contexts.
Properties
IUPAC Name |
tert-butyl N-(3-ethynylcyclopentyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHXBYFRDCALDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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